molecular formula C11H20Cl2N2O B2527409 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL CAS No. 887405-41-6

2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL

Cat. No. B2527409
CAS RN: 887405-41-6
M. Wt: 267.19
InChI Key: XZRVTNQJUFBMMV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds, such as 1-(aryloxy)-3-[[(amido)alkyl]amino] propan-2-ols, has been described in the literature. These compounds have been synthesized with variations in the aryl moiety and amidic group, showing potent activity in biological assays . Additionally, the synthesis of 2-aminofuran derivatives through a formal [2+2] cycloaddition-retroelectrocyclization of 2-propyn-1-ols with tetracyanoethylene, followed by intramolecular nucleophilic addition, indicates the versatility of reactions that can be employed in synthesizing structurally similar compounds .

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed using techniques such as X-ray diffraction analysis, which revealed the crystal structures and conformational details of 2-amino-N-(dimethylphenoxyethyl)propan-1-ol derivatives . These studies provide valuable information on the conformational preferences and intermolecular interactions, such as hydrogen bonding, which are likely to be relevant for 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL as well.

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored, with studies showing that certain derivatives can undergo transformations into different structures upon reaction with amines, such as the conversion of 2-aminofuran derivatives into 6-aminopentafulvene derivatives . This suggests that 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL may also participate in a variety of chemical reactions, leading to diverse products with potential applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL have been characterized using spectroscopic methods and quantum chemical calculations. For instance, novel compounds have been characterized by FT-IR, NMR, UV–visible spectroscopy, and mass spectral analysis, with their electronic properties and reactivity descriptors calculated using DFT and TDDFT methods . These studies provide a comprehensive understanding of the properties, such as dipole moment, polarizability, and hyperpolarizability, which are crucial for predicting the behavior of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL in various environments.

Scientific Research Applications

Stereochemistry and Synthesis

  • The stereochemistry of diastereoisomeric compounds related to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL has been explored. For example, the stereospecific synthesis of diastereoisomeric 1-phenyl-1,2-dimethyl-3-dimethylamino-propan-1-ols, which are structurally similar, has been studied, revealing the absolute configurations of these amino-alcohols (Angiolini, Bizzarri, & Tramontini, 1969).

Cardioselectivity of Beta-Adrenoceptor Blocking Agents

  • Research on compounds structurally similar to 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL includes the study of beta-adrenoceptor blocking agents. This research aims to understand the cardioselectivity of these agents, which is crucial for their therapeutic application (Rzeszotarski, Gibson, Eckelman, & Reba, 1979).

Enzymatic Reduction of β-Amino Ketones

  • The enantioselective reduction of β-amino ketones, utilizing enzymes, is an area of interest. This process is crucial for producing intermediates for antidepressant synthesis, indicating its pharmaceutical significance. This includes the study of 3-(dimethylamino)-1-phenylpropan-1-ol derivatives (Zhang, Chen, Chi, Feng, Wu, & Zhu, 2015).

Electropolymerization Studies

  • Electropolymerization studies involving derivatives of 2-Amino-3-(4-dimethylamino-phenyl)-propan-1-OL have been conducted. These studies are significant for developing materials with unique electronic and optical properties (Bıyıklıoğlu & Alp, 2017).

Azetidinium Ion Approach

  • The use of 3-(dimethylamino)-1-phenyl-propan-1-ol in generating N,N-dimethyl-3-aryloxy-3-aryl-1-propanamines through an azetidinium ion approach has been researched. This approach is significant for organic synthesis and the development of new compounds (O’Brien, Phillips, & Towers, 2002).

Schiff Base Derivatives

properties

IUPAC Name

2-amino-3-[4-(dimethylamino)phenyl]propan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O/c1-13(2)11-5-3-9(4-6-11)7-10(12)8-14/h3-6,10,14H,7-8,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTOHUVFPVDSUPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)CC(CO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601273773
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

887405-41-6
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=887405-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name β-Amino-4-(dimethylamino)benzenepropanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601273773
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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